MFCD02656025
Description
However, based on analogous compounds described in the literature (e.g., boronic acid derivatives and brominated aromatic compounds), it is inferred to belong to a class of organoboron or halogenated aromatic compounds. Such compounds are typically utilized in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) or as intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
5,5,5-trifluoro-4-[[(2,4,6-trimethylphenyl)sulfonylamino]methyl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S/c1-9-6-10(2)14(11(3)7-9)24(22,23)19-8-12(15(16,17)18)4-5-13(20)21/h6-7,12,19H,4-5,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVBIDWCYZNJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-trifluoro-4-([(mesitylsulfonyl)amino]methyl)pentanoic acid typically involves the introduction of trifluoromethyl groups and the mesitylsulfonyl moiety through a series of organic reactions. One common method includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The mesitylsulfonyl group can be introduced through sulfonylation reactions using mesitylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5,5-trifluoro-4-([(mesitylsulfonyl)amino]methyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
5,5,5-trifluoro-4-([(mesitylsulfonyl)amino]methyl)pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, as fluorine atoms can act as probes in various biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5,5,5-trifluoro-4-([(mesitylsulfonyl)amino]methyl)pentanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The mesitylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Structural Similarities : Both analogs share bromine and chlorine substituents, which influence reactivity and stability. The boronic acid group (-B(OH)₂) enables participation in catalytic cross-coupling reactions .
- Divergences : The second analog (C₇H₅BrO₂) lacks chlorine atoms but includes an additional benzene ring, reducing BBB permeability and altering solubility .
Key Observations :
Key Observations :
Research Findings and Limitations
- Advantages of this compound Analogs : High solubility and BBB permeability make them suitable for CNS-targeting pharmaceuticals .
- Limitations : The absence of explicit data on this compound necessitates reliance on inferred properties, introducing uncertainty in direct comparisons. Further experimental validation is required to confirm bioactivity and synthetic scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
